Physodic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physodic acid is a carbonyl compound.
Scientific Research Applications
Antimutagenic Properties
Physodic acid, a major constituent of the lichen Hypogymnia enteromorpha, exhibits antimutagenic properties. It specifically inhibits mutagenicity induced by indirect mutagens like benzo[a]pyrene and heterocyclic amines in Salmonella typhimurium TA 98. It does not, however, affect direct mutagens such as 6‐nitropiperonal and adriamycin. Its antimutagenic effect is not related to free-radical scavenging or antioxidative activities but seems to involve inhibition of the formation of reactive metabolites by blocking hepatic microsomal oxidation systems (Osawa et al., 1991).
Cytotoxic Activity Against Cancer Cells
Physodic acid displays significant cytotoxic effects on various breast cancer cell lines, including MDA-MB-231, MCF-7, and T-47D. Notably, it is inactive against the non-tumorigenic MCF-10A cell line, indicating its selective toxicity towards cancer cells. An acetone extract from Hypogymnia physodes, containing physodic acid, also showed cytotoxicity in these breast cancer cell lines, alongside notable antioxidant properties (Studzińska-Sroka et al., 2016).
Potential Against Central Nervous System Diseases
Physodic acid is notable for its ability to cross the blood-brain barrier, making it a promising agent for treating central nervous system diseases. It exhibits anticancer and neuroprotective activities, particularly against glioblastoma cell lines. Moreover, physodic acid and Hypogymnia physodes extract have shown strong antioxidant activity and inhibited enzymes like hyaluronidase and cyclooxygenase-2, linked to malignant glioma and neurodegenerative diseases (Studzińska-Sroka et al., 2021).
Inhibitor of M-Phase Phosphoprotein 1
Physodic acid has been identified as an inhibitor of M-Phase Phosphoprotein 1 (MPP1), a human kinesin necessary for cytokinesis. Its inhibitory mechanism is non-competitive with ATP, suggesting an allosteric inhibitor-binding pocket. However, it is a weak inhibitor in tumor cell lines, indicating the need for further improvement in its activity against MPP1 (Talapatra et al., 2016).
properties
CAS RN |
84-24-2 |
---|---|
Product Name |
Physodic acid |
Molecular Formula |
C26H30O8 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
3,9-dihydroxy-6-oxo-7-(2-oxoheptyl)-1-pentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C26H30O8/c1-3-5-7-9-16(27)11-15-12-17(28)13-20-22(15)26(32)34-21-14-19(29)23(25(30)31)18(24(21)33-20)10-8-6-4-2/h12-14,28-29H,3-11H2,1-2H3,(H,30,31) |
InChI Key |
KVTYWHGIZSCFLG-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)CC(=O)CCCCC)O)O)C(=O)O |
Canonical SMILES |
CCCCCC1=C(C(=CC2=C1OC3=CC(=CC(=C3C(=O)O2)CC(=O)CCCCC)O)O)C(=O)O |
melting_point |
205.0 °C |
Other CAS RN |
84-24-2 |
synonyms |
physodalic acid physodic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.